N-cyclobutyl-6-methylpyrimidin-4-amine
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Overview
Description
N-cyclobutyl-6-methylpyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom at the 1-position and a methyl group at the 6-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 6-methyl-4-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclobutyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-methylpyrimidin-4-amine: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutylpyrimidin-4-amine: Lacks the methyl group at the 6-position, affecting its electronic properties.
N-cyclopropyl-6-methylpyrimidin-4-amine: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.
Uniqueness: N-cyclobutyl-6-methylpyrimidin-4-amine is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclobutyl-6-methylpyrimidin-4-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a cyclobutyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C10H14N4, and it is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects on growth.
Antiviral Activity
The compound has also been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interaction with viral enzymes or host cell receptors, although specific targets remain to be fully elucidated.
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. It has shown activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound appears to induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby interfering with cell cycle progression .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, blocking their active sites and inhibiting their activity. This property may contribute to its anti-inflammatory effects by reducing the activity of enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways related to growth and survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis demonstrated increased levels of annexin V-positive cells, indicating early apoptotic changes.
Data Tables
Future Research Directions
Further research is needed to:
- Elucidate Specific Mechanisms : Understanding the precise molecular interactions and pathways affected by this compound will enhance its therapeutic applications.
- Conduct In Vivo Studies : Animal models are necessary to assess the pharmacokinetics and pharmacodynamics of this compound.
- Explore Structural Modifications : Investigating analogs may lead to compounds with improved efficacy or reduced toxicity.
Properties
IUPAC Name |
N-cyclobutyl-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNSQHOFBBPXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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